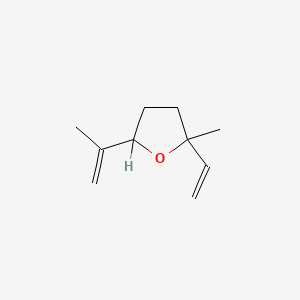Furan, 2-ethenyltetrahydro-2-methyl-5-(1-methylethenyl)-
CAS No.: 13679-86-2
Cat. No.: VC2310823
Molecular Formula: C10H16O
Molecular Weight: 152.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 13679-86-2 |
|---|---|
| Molecular Formula | C10H16O |
| Molecular Weight | 152.23 g/mol |
| IUPAC Name | 2-ethenyl-2-methyl-5-prop-1-en-2-yloxolane |
| Standard InChI | InChI=1S/C10H16O/c1-5-10(4)7-6-9(11-10)8(2)3/h5,9H,1-2,6-7H2,3-4H3 |
| Standard InChI Key | XIGFNCYVSHOLIF-UHFFFAOYSA-N |
| SMILES | CC(=C)C1CCC(O1)(C)C=C |
| Canonical SMILES | CC(=C)C1CCC(O1)(C)C=C |
Introduction
Chemical Identity and Nomenclature
Furan, 2-ethenyltetrahydro-2-methyl-5-(1-methylethenyl)- is identified by the CAS registry number 13679-86-2 and possesses the molecular formula C10H16O. This compound belongs to the tetrahydrofuran class of compounds, characterized by a five-membered ring containing four carbon atoms and one oxygen atom. The specific placement of substituents at positions 2 and 5 of the tetrahydrofuran ring distinguishes this compound from similar derivatives .
The compound is known by numerous synonyms in scientific literature and commercial contexts, as illustrated in Table 1:
Table 1: Synonyms of Furan, 2-ethenyltetrahydro-2-methyl-5-(1-methylethenyl)-
| Synonym |
|---|
| Herboxide |
| 2-Ethenyl-2-Methyl-5-(Prop-1-En-2-Yl)Tetrahydrofuran |
| 2-Ethenyl-2-methyl-5-(prop-1-en-2-yl)oxolane |
| 2-Isopropenyl-5-methyl-5-vinyl-tetrahydrofuran |
| 2-Methyl-2-vinyl-5-isopropenyltetrahydrofuran |
| 5-Isopropenyl-2-methyl-2-vinyltetrahydrofuran |
| Anhydrolinalool oxide |
| Lime oxide T |
| Tetrahydro-5-isopropenyl-2-methyl-2-vinylfuran |
| FEMA No. 3759 |
The FEMA (Flavor and Extract Manufacturers Association) designation suggests approval for use in flavor applications, highlighting its significance in the food and fragrance industries .
Physical and Chemical Properties
Understanding the physicochemical properties of Furan, 2-ethenyltetrahydro-2-methyl-5-(1-methylethenyl)- is crucial for assessing its potential applications and handling requirements. Table 2 summarizes the key properties of this compound:
Table 2: Physicochemical Properties of Furan, 2-ethenyltetrahydro-2-methyl-5-(1-methylethenyl)-
| Property | Value |
|---|---|
| Molecular Formula | C10H16O |
| Molecular Weight | 152.2334 g/mol |
| Physical State | Liquid |
| Available Purity | 97% |
| InChI | InChI=1S/C10H16O/c1-5-10(4)7-6-9(11-10)8(2)3/h5,9H,1-2,6-7H2,3-4H3 |
| InChI Key | XIGFNCYVSHOLIF-UHFFFAOYSA-N |
| SMILES | O1C(C(=C)C)CCC1(C=C)C |
The compound exhibits characteristics typical of most tetrahydrofuran derivatives, including moderate polarity and solubility in common organic solvents. Its liquid state at ambient temperature facilitates its use in various applications, including analytical chemistry and synthetic processes .
Structural Characteristics and Chemical Reactivity
The molecular structure of Furan, 2-ethenyltetrahydro-2-methyl-5-(1-methylethenyl)- features a saturated five-membered ring with an oxygen atom and specific substituents at positions 2 and 5. This arrangement contributes to its unique chemical reactivity and potential applications.
Structural Features
The compound contains:
-
A tetrahydrofuran core (saturated five-membered ring with one oxygen atom)
-
A methyl group at position 2
-
An ethenyl (vinyl) group at position 2
-
A 1-methylethenyl (isopropenyl) group at position 5
This specific substitution pattern distinguishes it from other tetrahydrofuran derivatives and contributes to its particular chemical behavior. The presence of two unsaturated groups (vinyl and isopropenyl) imparts potential for additional reactions, including polymerization under appropriate conditions .
Biological Activity and Applications
Research indicates that Furan, 2-ethenyltetrahydro-2-methyl-5-(1-methylethenyl)- exhibits several biological activities that make it relevant for various applications in industry and research settings.
Identified Biological Activities
Based on available research, this compound has demonstrated potential biological properties including:
-
Antifungal activity: Studies suggest effectiveness against certain fungal species, though specific mechanisms remain under investigation
-
Insecticidal properties: Evidence indicates potential application in pest management strategies
-
Flavor and fragrance applications: The compound's inclusion in the FEMA list (No. 3759) indicates its use as a flavoring agent
Presence in Natural Sources
Recent research has identified Furan, 2-ethenyltetrahydro-2-methyl-5-(1-methylethenyl)- among the volatile compounds present in leguminous plants. Table 3, adapted from a 2024 study, shows this compound (designated as "Herboxide: F3") among the 97 volatiles identified in plant samples .
Table 3: Volatile Compounds Identified in Leguminous Plant Samples
| Compound Type | Examples from Study |
|---|---|
| Furan Derivatives | Herboxide (F3) |
| 2-acetylfuran (F5) | |
| Organic Acids | Acetic acid (Ac1) |
| Butanoic acid | |
| Other Compound Classes | [Additional compounds identified in the study] |
The identification of this compound in natural sources suggests potential roles in plant biochemistry and ecology that warrant further investigation .
Future Research Directions
Based on the current understanding of Furan, 2-ethenyltetrahydro-2-methyl-5-(1-methylethenyl)-, several promising research directions emerge:
-
Detailed mechanism studies of its antifungal and insecticidal activities
-
Investigation of potential applications in sustainable agriculture
-
Exploration of structure-activity relationships with similar compounds
-
Further toxicological evaluations to establish comprehensive safety profiles
-
Development of improved synthetic routes for commercial production
These research avenues could expand our understanding of this compound and potentially lead to novel applications in various fields.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume